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Compound of Interest

Compound Name: 2-Acetonylinosine

Cat. No.: B15212179 Get Quote

Note on 2-Acetonylinosine: As of our latest search, "2-Acetonylinosine" is not a recognized

or documented chemical probe for RNA structure analysis in peer-reviewed literature. It is

possible that this is a novel, unpublished compound or a misnomer. Therefore, this document

will focus on a widely adopted and validated method for RNA structure probing: Selective 2'-

Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). We

will use the well-characterized reagent 1-methyl-7-nitroisatoic anhydride (1M7) as a

representative example to provide detailed application notes and protocols.

Introduction to SHAPE-MaP for RNA Structure
Analysis
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique

that interrogates the local structural dynamics of RNA at single-nucleotide resolution.[1][2][3]

The method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of

conformationally flexible ribonucleotides.[2][3] This flexibility is correlated with the absence of

base-pairing or other structural constraints. When coupled with Mutational Profiling (MaP), the

sites of 2'-O-adduct formation are identified through reverse transcription, where the

modifications induce mutations or deletions in the resulting cDNA.[4][5] These mutations are

then quantified using massively parallel sequencing, providing a nucleotide-resolution map of

the RNA structure.[4][6]

SHAPE-MaP is a versatile technique that can be applied to a wide range of RNAs, from small

motifs to entire transcriptomes, both in vitro and in vivo.[2][5][6] The resulting reactivity data can
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be used to refine computational models of RNA secondary and tertiary structure, identify ligand

binding sites, and study RNA conformational changes.[3]

Choosing a SHAPE Reagent
Several SHAPE reagents are available, each with distinct chemical properties that make them

suitable for different applications. The choice of reagent depends on factors such as its

reactivity, half-life, and cell permeability.

SHAPE Reagent Typical Half-Life Key Characteristics

1-methyl-7-nitroisatoic

anhydride (1M7)
~14 seconds

A versatile, fast-acting reagent

with low nucleotide bias,

suitable for both in vitro and in

vivo studies.[7]

N-methylisatoic anhydride

(NMIA)
~430 seconds

A widely used reagent, though

less suitable for intracellular

applications.

1-methyl-6-nitroisatoic

anhydride (1M6)
~31 seconds

Similar to 1M7, it is highly

versatile and suitable for cell-

free assays with faster

reactivity than NMIA.

5-nitroisatoic anhydride (5NIA) ~100 seconds
Suitable for modifying RNA

within living cells.

Benzoyl Cyanide (BzCN) ~0.25 seconds

Extremely fast-acting, useful

for tracking RNA folding

dynamics in real-time.

N-Acetylimidazole (NAI) 3-30 minutes

Produces minimal acetyl

adducts and is suitable for in

vivo studies.

Experimental Protocols for SHAPE-MaP using 1M7
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This protocol outlines the key steps for performing a SHAPE-MaP experiment on a target RNA

in vitro using 1M7.

RNA Preparation and Folding
RNA Synthesis and Purification: Synthesize the RNA of interest using in vitro transcription

from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis

(PAGE) to ensure homogeneity. Elute the RNA from the gel and quantify its concentration.

RNA Folding:

In a thin-walled PCR tube, dilute the purified RNA to a final concentration of 1-2 pmol in

0.5x TE buffer.

Heat the RNA solution to 95°C for 2 minutes to denature any existing structures, then

immediately place it on ice for 2 minutes.

Add a folding buffer (e.g., final concentration of 100 mM HEPES pH 8.0, 100 mM NaCl, 10

mM MgCl₂) and mix gently.

Incubate the RNA at the desired folding temperature (typically 37°C) for 20-30 minutes to

allow it to adopt its native conformation.

SHAPE Modification with 1M7
Reagent Preparation: Prepare a fresh stock solution of 1M7 in anhydrous DMSO (e.g., 100

mM).

Modification Reaction:

Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for

the no-reagent control (-). A denaturing control can also be included.

To the (+) tube, add 1M7 to a final concentration of 10 mM.

To the (-) tube, add an equivalent volume of DMSO.
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Incubate the reactions for 5 minutes at 37°C. The reaction time corresponds to

approximately five half-lives of 1M7.[8]

RNA Precipitation: Stop the reaction and purify the RNA by ethanol precipitation to remove

the SHAPE reagent and salts. Resuspend the RNA pellet in nuclease-free water.

Mutational Profiling by Reverse Transcription
Primer Annealing:

Anneal a fluorescently labeled or sequence-specific primer to the modified and control

RNA samples.

Incubate at 65°C for 5 minutes, followed by 35°C for 5 minutes, and then place on ice for 1

minute.

Reverse Transcription:

Prepare a reverse transcription master mix containing a reverse transcriptase (e.g.,

SuperScript IV), dNTPs, and a buffer that includes MnCl₂. The presence of Mn²⁺ is crucial

for promoting the read-through of 2'-O-adducts and inducing mutations.[8]

Initiate the reverse transcription reaction and incubate at 52°C for 10-30 minutes.

RNA Degradation: Degrade the RNA template by adding NaOH and incubating at 95°C for 5

minutes.

Library Preparation and Sequencing
cDNA Purification: Purify the resulting cDNA.

Library Construction: Prepare sequencing libraries from the cDNA using a commercial kit

(e.g., Nextera XT DNA Library Preparation Kit).[4] This involves fragmentation, adapter

ligation, and PCR amplification to add sequencing barcodes.

Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on a

platform such as Illumina.
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Data Analysis
Data Processing: Use software like ShapeMapper to process the raw sequencing data.[6]

This involves aligning the reads to the reference RNA sequence, identifying mutations, and

calculating the mutation rate at each nucleotide position.

Reactivity Calculation: The SHAPE reactivity for each nucleotide is calculated by subtracting

the background mutation rate (from the no-reagent control) from the mutation rate in the

modified sample.

Structure Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary

structure prediction software (e.g., RNAstructure or SuperFold) to generate a more accurate

model of the RNA structure.[6]
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Caption: SHAPE-MaP Experimental Workflow.
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Caption: Principle of 2'-Hydroxyl Acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols: Probing RNA Structure
with Chemical Acylation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15212179#using-2-acetonylinosine-as-a-probe-for-
rna-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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